- Preparation method of 3-substituted dibenzothiophene and its application in organic light emitting device, China, , ,

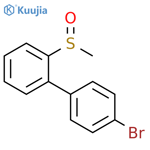

Cas no 97511-04-1 (3-Bromodibenzothiophene)

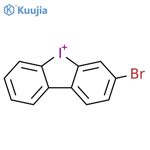

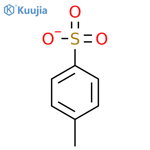

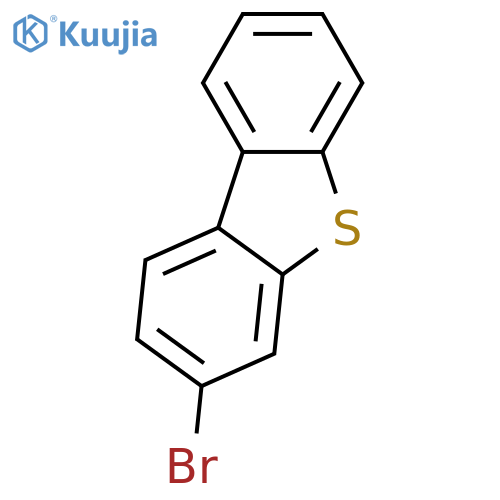

3-Bromodibenzothiophene structure

Produktname:3-Bromodibenzothiophene

3-Bromodibenzothiophene Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-BROMODIBENZOTHIOPHENE

- 3-Bromodibenzo[b,d]thiophene

- 3-bromo-dibenzothiophene

- FDPBPKDNWCZVQR-UHFFFAOYSA-N

- 3-Bromodibenzothiophene (ACI)

- F18747

- SY237587

- SCHEMBL258838

- 97511-04-1

- SB66893

- DA-21007

- XDA51104

- 5-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene

- 5-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE

- B5452

- 11-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2,4,6,10,12-hexaene

- Dibenzothiophene,3-bromo-

- AKOS027322912

- CS-0155956

- AS-57871

- MFCD11052997

- 3-Bromodibenzothiophene

-

- MDL: MFCD11052997

- Inchi: 1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H

- InChI-Schlüssel: FDPBPKDNWCZVQR-UHFFFAOYSA-N

- Lächelt: BrC1C=C2SC3C(C2=CC=1)=CC=CC=3

Berechnete Eigenschaften

- Genaue Masse: 261.94518g/mol

- Monoisotopenmasse: 261.94518g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 0

- Komplexität: 218

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 5.1

- Topologische Polaroberfläche: 28.2

Experimentelle Eigenschaften

- Dichte: 1.611±0.06 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 97.0 to 101.0 deg-C

- Löslichkeit: Insuluble (1.8E-4 g/L) (25 ºC),

3-Bromodibenzothiophene Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-1G |

3-Bromodibenzothiophene |

97511-04-1 | >98.0%(GC) | 1g |

¥525.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40045-250mg |

3-Bromodibenzo[b,d]thiophene |

97511-04-1 | 98% | 250mg |

¥84.0 | 2022-10-09 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-5G |

3-Bromodibenzothiophene |

97511-04-1 | >98.0%(GC) | 5g |

¥1750.00 | 2024-04-15 | |

| abcr | AB495179-5 g |

3-Bromodibenzo[b,d]thiophene; . |

97511-04-1 | 5g |

€230.90 | 2023-04-19 | ||

| abcr | AB495179-25 g |

3-Bromodibenzo[b,d]thiophene; . |

97511-04-1 | 25g |

€642.10 | 2023-04-19 | ||

| eNovation Chemicals LLC | Y1190849-5g |

3-Bromodibenzothiophene |

97511-04-1 | 97% | 5g |

$180 | 2023-09-01 | |

| A2B Chem LLC | AB53240-1g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 1g |

$19.00 | 2024-07-18 | |

| 1PlusChem | 1P003AUW-10g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 10g |

$160.00 | 2024-04-19 | |

| 1PlusChem | 1P003AUW-250mg |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 250mg |

$6.00 | 2024-04-19 | |

| A2B Chem LLC | AB53240-10g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 10g |

$146.00 | 2024-07-18 |

3-Bromodibenzothiophene Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Solvents: 1,2-Dichloroethane ; rt → 80 °C; 6 h, 80 °C

1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled

1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Bromine Catalysts: Iodine Solvents: Chloroform ; cooled; 2 h, cooled; 2 h, rt

1.2 Reagents: Sodium bisulfite

1.2 Reagents: Sodium bisulfite

Referenz

- Blue-light conjugated polymer luminescent material based on bisthioxoindole carbazole unit and preparation method and application thereof, China, , ,

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Preparation of spiro compound for organic electric element and electronic device, Korea, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

Referenz

- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 2 °C; 100 min, 5 - 8 °C; 8 °C → -5 °C

1.2 Reagents: Diethyl ether ; 25 min, -5 °C

1.2 Reagents: Diethyl ether ; 25 min, -5 °C

Referenz

- Compound having phenylacetylene structure, liquid crystal composition, polymer, optically anisotropic product, optical or liquid crystal element, dibenzothiophene compound, intermediate, and process for producing the same, United States, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C

Referenz

- Transition-Metal-Free Diarylannulated Sulfide and Selenide Construction via Radical/Anion-Mediated Sulfur-Iodine and Selenium-Iodine Exchange, Organic Letters, 2016, 18(21), 5756-5759

Synthetic Routes 7

Reaktionsbedingungen

1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 8 h, 140 °C

Referenz

- Synthesis of substituted dibenzothiophene compound, China, , ,

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source, Green Chemistry, 2023, 25(16), 6194-6199

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C

Referenz

- Cu(II)-catalyzed sulfide construction: both aryl groups utilization of intermolecular and intramolecular diaryliodonium salt, Chemical Communications (Cambridge, 2017, 53(20), 2918-2921

Synthetic Routes 10

Reaktionsbedingungen

Referenz

- Product class 6: dibenzothiophenes, Science of Synthesis, 2001, 10, 211-263

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C

Referenz

- A process for preparing diaryl thioethers, China, , ,

Synthetic Routes 12

Reaktionsbedingungen

Referenz

- Preparation of fused-heterocyclic compounds, and organic electric elements using them and electronic devices thereof, Korea, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Diaryl episulfide and diaryl episelenide, and their synthesis method from periodate salt, and application as photoelectric materials, China, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; < 5 °C; 30 min, < 5 °C

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C

1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C

1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt

Referenz

- Preparation of 3-bromodibenzothiophene, China, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetonitrile ; 16 h, rt

Referenz

- Dual gold and photoredox catalyzed C-H activation of arenes for aryl-aryl cross couplings, Chemical Science, 2017, 8(4), 2885-2889

Synthetic Routes 16

Reaktionsbedingungen

1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 12 h, 140 °C

Referenz

- Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis, Organic Letters, 2018, 20(17), 5439-5443

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Nitrosylsulfuric acid , Copper bromide (CuBr) , Hydrogen bromide

Referenz

- Synthesis of monoamino and monohydroxydibenzothiophenes, Journal of Heterocyclic Chemistry, 1985, 22(1), 215-18

Synthetic Routes 18

3-Bromodibenzothiophene Raw materials

- Benzenesulfonic acid,4-methyl-, ion(1-)

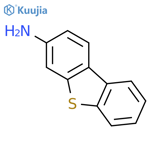

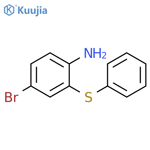

- 3-Dibenzothiophenamine

- 4-Bromo-2-(methylsulfinyl)-1,1′-biphenyl

- Benzenamine, 4-bromo-2-(phenylthio)-

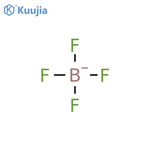

- Borate(1-),tetrafluoro-

- 3-Bromodibenziodolium

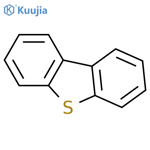

- Dibenzothiophene

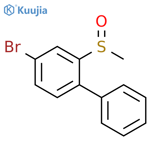

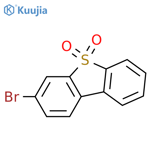

- 3-Bromodibenzothiophene 5,5-Dioxide

- 1,1'-Biphenyl, 4'-bromo-2-(methylsulfinyl)-

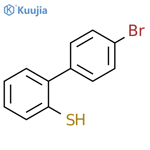

- [1,1'-Biphenyl]-2-thiol, 4'-bromo-

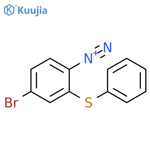

- 4-Bromo-2-(phenylthio)benzenediazonium

3-Bromodibenzothiophene Preparation Products

3-Bromodibenzothiophene Verwandte Literatur

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

3. Book reviews

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

5. Back matter

97511-04-1 (3-Bromodibenzothiophene) Verwandte Produkte

- 895479-33-1(N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-3-(4-fluorobenzenesulfonyl)propanamide)

- 685898-39-9(2-(aminomethyl)-4-methylpentanoic acid hydrochloride)

- 16285-70-4(4-bromothieno[3,2-d]pyrimidine)

- 1806790-08-8(2-Cyano-4-(difluoromethyl)-3,6-diiodopyridine)

- 2138297-03-5(1H-2-Benzopyran-1-one, 3-acetyl-7-bromo-3,4-dihydro-3-(trifluoromethyl)-)

- 2059937-27-6(4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole)

- 1172508-72-3(methyl 4-{2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopentacpyrazol-3-ylcarbamoyl}benzoate)

- 2171562-81-3(3-(3-aminoazetidin-3-yl)-5,5-dimethyloxolan-3-ol)

- 2649060-51-3(3-(1-isocyanatoethyl)-4-methylpyridine)

- 18581-81-2(m-Carborane-1-carboxylic Acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:97511-04-1)3-Bromodibenzothiophene

Reinheit:99%/99%

Menge:10g/25g

Preis ($):180.0/378.0